molecular formula C24H21ClN8O3 B11665317 4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11665317
M. Wt: 504.9 g/mol
InChI Key: UKDYGVWVXJLELG-CVKSISIWSA-N
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Description

“4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine” is a complex organic compound that features a combination of various functional groups, including a furan ring, a triazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the nitro and chloro groups: Nitration and chlorination reactions can be used to introduce the nitro and chloro substituents on the phenyl ring.

    Formation of the hydrazone linkage: The hydrazone linkage can be formed by reacting the furan derivative with hydrazine or its derivatives.

    Synthesis of the triazine ring: The triazine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydrazone linkage.

    Reduction: Reduction reactions can be used to modify the nitro group to an amine group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst or a ligand in various organic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and functional groups.

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine” would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interaction with specific molecular targets such as enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
  • 4-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Uniqueness

The uniqueness of “4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine” lies in its specific combination of functional groups and the potential for diverse applications in various fields.

Properties

Molecular Formula

C24H21ClN8O3

Molecular Weight

504.9 g/mol

IUPAC Name

2-N-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H21ClN8O3/c25-19-10-8-16(14-20(19)33(34)35)21-11-9-18(36-21)15-26-31-23-28-22(27-17-6-2-1-3-7-17)29-24(30-23)32-12-4-5-13-32/h1-3,6-11,14-15H,4-5,12-13H2,(H2,27,28,29,30,31)/b26-15+

InChI Key

UKDYGVWVXJLELG-CVKSISIWSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])NC5=CC=CC=C5

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])NC5=CC=CC=C5

Origin of Product

United States

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